Ethyl (E)-3-(dimethylamino)-2-methylacrylate
Description
Contextualization within Beta-Heteroatom Substituted Alpha,Beta-Unsaturated Esters
Ethyl (E)-3-(dimethylamino)-2-methylacrylate belongs to the class of compounds known as β-heteroatom substituted α,β-unsaturated esters. These molecules are characterized by a carbon-carbon double bond (α,β-unsaturation) conjugated to an ester carbonyl group. The defining feature is the presence of a heteroatom—in this case, nitrogen—attached to the β-carbon of this system.
This arrangement creates a "push-pull" electronic effect. The electron-withdrawing ester group "pulls" electron density from the double bond, a phenomenon known as conjugation. Simultaneously, the lone pair of electrons on the nitrogen atom of the dimethylamino group "pushes" electron density into the double bond through resonance. This polarization makes the α-carbon electron-deficient and highly susceptible to nucleophilic attack.
Consequently, these compounds are excellent Michael acceptors. beilstein-journals.org In a Michael addition, a nucleophile adds to the α-carbon, breaking the carbon-carbon π-bond. nih.gov This reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. The reactivity of these substrates can be finely tuned by modifying the nature of the heteroatom, the ester group, and other substituents on the molecule, making them highly versatile synthetic intermediates. google.comorganic-chemistry.org
Structural Features and Stereochemical Considerations (E-isomer)
The structure of this compound is defined by several key functional groups. An ethyl ester group (-COOCH₂CH₃) is attached to a central carbon-carbon double bond. The α-carbon (the carbon adjacent to the ester group) is substituted with a methyl group (-CH₃). The β-carbon (the second carbon of the double bond) is attached to a dimethylamino group (-N(CH₃)₂).
The designation "(E)" refers to the stereochemistry of the molecule, specifically the geometry of the substituents around the double bond. According to the Cahn-Ingold-Prelog priority rules, the ester group on one carbon and the dimethylamino group on the other are the highest-priority substituents. The (E)-isomer configuration signifies that these two high-priority groups are on opposite sides of the double bond (entgegen, German for "opposite"). This specific spatial arrangement can influence the compound's reactivity and the stereochemical outcome of its reactions.
Physicochemical Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | ethyl (E)-3-(dimethylamino)-2-methylprop-2-enoate |
| Molecular Formula | C₈H₁₅NO₂ |
| Molecular Weight | 157.21 g/mol |
| CAS Number | 6981-22-2 |
| Appearance | Solid |
Data sourced from PubChem and other chemical suppliers.
Historical Context and Evolution of Related Aminoacrylate Chemistry
The chemistry of aminoacrylates is deeply rooted in the broader history of enamine and α,β-unsaturated carbonyl chemistry. The formal concept of a molecule began to develop in the 19th century. wikipedia.org A pivotal moment in organic chemistry was Friedrich Wöhler's synthesis of urea (B33335) in 1828, which demonstrated that organic compounds could be created from inorganic starting materials, dismantling the theory of vitalism. lumenlearning.com
The late 19th century saw the discovery of fundamental reactions that form the basis for aminoacrylate chemistry. The Michael addition, first described by Arthur Michael in 1887, established a critical method for forming carbon-carbon bonds by the addition of nucleophiles to α,β-unsaturated carbonyl compounds. nih.gov Shortly after, in 1883, German chemist Ludwig Knorr developed a method for synthesizing pyrazole (B372694) derivatives by reacting β-ketoesters with hydrazines. mdpi.comwikipedia.org This reaction, now known as the Knorr pyrazole synthesis, highlighted the utility of compounds with functionality similar to aminoacrylates in constructing heterocyclic rings, which are prevalent in many biologically active molecules. scirp.orgyoutube.com
Throughout the 20th century, the understanding and application of enamine chemistry, the parent class to which aminoacrylates belong, expanded significantly. Enamines were recognized as versatile nucleophiles and key intermediates in a wide array of transformations. The development of modern spectroscopic techniques allowed for the precise characterization of molecules, including the determination of stereochemistry, such as the (E) and (Z) isomers of substituted acrylates. Today, aminoacrylates like this compound are sophisticated tools in the synthetic chemist's arsenal, employed in complex, multi-step syntheses to produce a diverse range of target molecules with high efficiency and selectivity.
Structure
3D Structure
Properties
IUPAC Name |
ethyl (E)-3-(dimethylamino)-2-methylprop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-5-11-8(10)7(2)6-9(3)4/h6H,5H2,1-4H3/b7-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJUVPCYAOBNZAX-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CN(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/N(C)C)/C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Ethyl E 3 Dimethylamino 2 Methylacrylate
Direct Synthesis Routes from Precursors
Direct synthesis methods offer straightforward and often high-yield pathways to Ethyl (E)-3-(dimethylamino)-2-methylacrylate by utilizing readily available starting materials. These routes generally involve carbonylation, condensation, and multicomponent reactions.
Carbonylation-Based Approaches for Related Beta-Aminoacrylates
Carbonylation reactions, which introduce a carbonyl group into a molecule using carbon monoxide (CO), are a powerful tool in organic synthesis. cornell.edu For the synthesis of beta-aminoacrylates, these methods can be particularly efficient. While specific literature on the direct carbonylation to this compound is scarce, analogous processes for similar compounds provide a clear blueprint.
A patented one-pot method for synthesizing the related compound, 3-N,N-dimethylamino ethyl acrylate (B77674), involves reacting ethyl acetate, dimethylamine (B145610), and carbon monoxide. google.com This reaction is conducted under pressure in the presence of catalysts, achieving yields greater than 95%. google.com The process is noted for its simplicity and efficiency. google.com Adapting this for the target molecule would likely involve starting with ethyl propionate (B1217596) to introduce the necessary methyl group at the 2-position.
Transition metal-catalyzed carbonylation is another key strategy. researchgate.net For instance, rhodium-catalyzed hydroaminomethylation of acrylates has been successfully used to synthesize β²,²-amino esters. researchgate.net Cobalt-catalyzed radical relay carbonylation has also been developed to produce γ-amino acid derivatives, demonstrating the versatility of combining amides, alkenes, and carbon monoxide in a single step. nih.gov These methodologies highlight the potential for developing a specific carbonylation protocol for this compound.
Table 1: Exemplary Carbonylation Reaction for a Related Beta-Aminoacrylate
| Parameter | Conditions |
|---|---|
| Reactants | Ethyl Acetate, Dimethylamine, Carbon Monoxide |
| Catalysts | Catalyst A (e.g., Sodium Ethoxide), Catalyst B (e.g., Ethyl Formate) |
| Solvent | Tetrahydrofuran, Dichloromethane, or Ethanol |
| Temperature | 30-70 °C |
| Pressure | 10-60 bar |
| Reaction Time | 1-4 hours |
| Yield | >95% |
Data derived from a patented process for 3-N,N-dimethylamino ethyl acrylate synthesis. google.com
Condensation and Esterification Reactions
Condensation and esterification reactions represent a more traditional and widely applicable route. The synthesis of related aminoacrylates is often achieved through transesterification. For example, 2-(dimethylamino)ethyl methacrylate (B99206) (DMAEMA) is synthesized via the transesterification of methyl acrylate with dimethylaminoethanol, using calcium or organotin compounds as catalysts. researchgate.netresearchgate.net This method has been shown to achieve high conversion and yield under optimized conditions. researchgate.net
For this compound, a plausible condensation route would involve the reaction of ethyl 2-methyl-3-oxopropanoate (B1259668) with dimethylamine. This reaction would form the enamine structure directly. Subsequent dehydration would yield the desired acrylate.
Another potential pathway is the reaction between an appropriate precursor and an amine. The synthesis of 2-(diethylamino)ethyl methacrylate (DEAEMA) involves the reaction of methacrylic acid or methyl acrylate with ethanol, showcasing a typical esterification/transesterification approach.
Table 2: Transesterification for Synthesis of a Related Aminoacrylate (DMAEA)
| Parameter | Details |
|---|---|
| Reactants | Methyl Acrylate (MA), Dimethylaminoethanol (DMAE) |
| Catalyst | Organotin, e.g., (C8H17)2Sn(OCOC11H23)2 |
| DMAE Conversion | 96.28% |
| DMAEA Yield | 94.65% |
| Selectivity | 98.68% |
Data from a study on N,N-dimethylaminoethyl acrylate (DMAEA) synthesis. researchgate.net
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs), where multiple starting materials react in a single step to form a product, offer significant advantages in terms of efficiency and atom economy. A cobalt-catalyzed multicomponent carbonylation has been developed to build γ-amino acid derivatives from amides, alkenes, and carbon monoxide. nih.gov This demonstrates the feasibility of combining several simple molecules to construct more complex structures in one pot. nih.gov
A hypothetical MCR for this compound could involve the reaction of propyne, carbon monoxide, ethanol, and dimethylamine in the presence of a suitable transition metal catalyst. Such a reaction would assemble the entire carbon backbone and incorporate the necessary functional groups in a single, convergent step. Visible-light-mediated carbonylative reactions also present a modern approach, allowing for high functional group tolerance under mild conditions. mdpi.com
Stereoselective Synthesis
The "(E)" designation in the target compound's name refers to the stereochemistry of the double bond. Therefore, controlling this geometry is a critical aspect of its synthesis. While the molecule itself is achiral, stereoselective methods are employed to ensure the desired (E)-isomer is formed preferentially over the (Z)-isomer.
Asymmetric Catalysis in Double Bond Formation
Asymmetric catalysis is primarily used to induce chirality, creating an excess of one enantiomer over another. researchgate.net Since this compound is achiral, asymmetric catalysis in the traditional sense is not applicable. However, the principles of stereoselective catalysis are highly relevant for controlling the (E/Z) diastereoselectivity of the double bond.
The choice of catalyst and reaction conditions in both carbonylation and condensation reactions can significantly influence the isomeric ratio of the product. For instance, in transition-metal-catalyzed reactions, the ligand environment around the metal center can direct the approach of reactants, favoring the formation of the sterically less hindered and often thermodynamically more stable (E)-isomer. While specific studies on this molecule are not prevalent, the general principles of catalyst control over double bond geometry are well-established in organic synthesis.
Chiral Auxiliary Approaches
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of subsequent reactions. wikipedia.org The auxiliary is typically removed later to yield the desired enantiomerically enriched product. wikipedia.org This strategy was pioneered by chemists like E.J. Corey and Barry Trost. wikipedia.org
As with asymmetric catalysis, chiral auxiliaries are used to create chiral molecules with a high enantiomeric excess. Given that this compound is an achiral molecule, the use of a chiral auxiliary for its synthesis is not necessary or applicable. This approach would be relevant only if the target molecule were an intermediate in a larger synthetic sequence aimed at producing a final product that is chiral. In such a case, the auxiliary would be used to control the formation of a new stereocenter elsewhere in the molecule, not within the acrylate structure itself.
Green Chemistry Principles in Synthesis
The application of green chemistry principles to the synthesis of β-enamino esters is an area of active development, aiming to reduce the environmental impact of chemical processes. These principles focus on increasing atom economy, utilizing safer solvents, employing renewable feedstocks, and designing energy-efficient processes. For compounds like this compound, this involves exploring alternative reaction media and advanced catalyst systems to create more sustainable synthetic routes.
Solvent-Free and Aqueous Media Syntheses
A primary goal of green chemistry is to minimize or eliminate the use of hazardous organic solvents. Research into the synthesis of β-enamino esters has demonstrated the feasibility of solvent-free (neat) reaction conditions, often accelerated by microwave irradiation or ultrasound. organic-chemistry.org
Solvent-Free Synthesis: Solvent-free, or solid-state, reactions offer significant environmental benefits, including reduced waste, lower costs, and simplified purification procedures. Several catalytic systems have proven effective for the synthesis of β-enamino esters without the need for a solvent. For instance, the condensation of 1,3-dicarbonyl compounds with amines can be efficiently catalyzed by a combination of [(PPh3)AuCl]/AgOTf at room temperature, yielding excellent results. nih.gov Other reported methods utilize catalysts like cobalt(II) chloride or scandium(III) triflate under solvent-free conditions, also achieving high yields. acgpubs.org These reactions are often characterized by short reaction times and straightforward isolation of the product. nih.govacgpubs.org
Table 2: Examples of Solvent-Free Synthesis of β-Enamino Esters
| Catalyst | Reactants | Conditions | Yield (%) | Reference |
| [(PPh3)AuCl]/AgOTf | 1,3-Dicarbonyls + Primary Amines | Room Temperature | 85-98 | nih.gov |
| Acetic Acid | β-Keto esters + Amines | Ultrasound | Good | organic-chemistry.org |
| Ferric (III) Ammonium (B1175870) Nitrate | 1,3-Dicarbonyls + Primary Amines | Room Temperature | 69-92 | acgpubs.org |
| Cobalt(II) Chloride | 1,3-Dicarbonyls + Amines | Room Temperature | 75-95 | acgpubs.org |
| Scandium(III) Triflate (Sc(OTf)3) | β-Keto esters + Amine | Solvent-Free | 70-95 | acgpubs.org |
Aqueous Media Syntheses: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. The synthesis of β-enaminones in water has been successfully achieved using catalysts like bismuth (III) trifluoroacetate (B77799). acgpubs.org This method provides high regio- and chemo-selective enamination with yields ranging from 63-98%. acgpubs.org While conducting organic reactions in water can present challenges such as reactant insolubility, it offers significant advantages in terms of safety and environmental impact. The development of water-tolerant catalysts is key to expanding the scope of aqueous syntheses for compounds like this compound. acgpubs.orgresearchgate.net
Catalyst Systems for Sustainable Production
The development of efficient and reusable catalysts is fundamental to sustainable chemical manufacturing. For the synthesis of β-enamino esters, a variety of catalyst systems have been investigated that align with green chemistry principles. An ideal sustainable catalyst should exhibit high activity and selectivity, operate under mild conditions, be non-toxic, and be easily separable and recyclable.
Heterogeneous catalysts are particularly attractive as they can be easily recovered from the reaction mixture by simple filtration, reducing waste and allowing for multiple reaction cycles. researchgate.net Lewis acid catalysts have been widely explored for this transformation. For example, Zn(ClO4)2·6H2O has been reported as an effective catalyst for the condensation of keto esters with amines. acgpubs.org Bismuth (III) trifluoroacetate has been noted for its reusability, especially in aqueous media. acgpubs.org
Furthermore, research has explored the use of unconventional and benign catalysts. One study demonstrated that β-keto esters can react efficiently with amines using a catalytic amount of acetic acid under ultrasound and solvent-free conditions, highlighting an inexpensive and environmentally friendly option. organic-chemistry.org
Table 3: Overview of Sustainable Catalyst Systems for β-Enamino Ester Synthesis
| Catalyst | Reaction Type | Conditions | Key Advantages | Reference |
| Bismuth (III) Trifluoroacetate | Enamination | Water | Reusable, High Selectivity | acgpubs.org |
| Zn(ClO4)2·6H2O | Condensation | Not specified | High Yield (>70%) | acgpubs.org |
| Acetic Acid | Condensation | Solvent-free, Ultrasound | Inexpensive, Benign | organic-chemistry.org |
| [(PPh3)AuCl]/AgOTf | Condensation | Solvent-free, Room Temp. | High Yield, Mild Conditions | nih.gov |
| Cobalt(II) Chloride | Condensation | Solvent-free, Room Temp. | Simple Procedure, High Yield | acgpubs.org |
The ongoing development of novel catalyst systems, including those based on earth-abundant metals and biocatalysts, holds promise for further enhancing the sustainability of this compound production.
Chemical Reactivity and Reaction Mechanisms of Ethyl E 3 Dimethylamino 2 Methylacrylate
Electrophilic and Nucleophilic Character
The chemical nature of Ethyl (E)-3-(dimethylamino)-2-methylacrylate is dual, exhibiting both electrophilic and nucleophilic properties. The electron density distribution across the molecule is significantly influenced by the resonance effect of the dimethylamino group and the inductive and resonance effects of the ester group.
The α,β-unsaturated ester functionality in this compound provides a potential site for nucleophilic attack via a Michael addition reaction. masterorganicchemistry.comlibretexts.org In a typical Michael addition, a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound. libretexts.org However, the potent electron-donating effect of the dimethylamino group at the β-position significantly increases the electron density at this carbon, thereby reducing its electrophilicity. This deactivation makes the compound a weaker Michael acceptor compared to simple acrylates or methacrylates. nih.gov
Despite this reduced reactivity, the compound can still undergo Michael additions with strong nucleophiles under appropriate conditions. The general mechanism involves the attack of a nucleophile on the β-carbon, followed by protonation to yield the addition product.
| Reactant 1 | Reactant 2 (Nucleophile) | Product | Reaction Conditions |
| This compound | A strong nucleophile (e.g., a thiol or a stabilized enolate) | 3-(Nucleophile)-3-(dimethylamino)-2-methylpropanoate derivative | Typically requires a catalyst and/or elevated temperatures |
This table represents a hypothetical Michael addition reaction to illustrate the acceptor properties of the title compound.
The presence of a tertiary amine in the structure confers nucleophilic and basic properties to the molecule. chemguide.co.uk The lone pair of electrons on the nitrogen atom can readily attack electrophilic centers. researchgate.net A common reaction showcasing this reactivity is the quaternization of the amine with alkyl halides. d-nb.info This reaction proceeds via an SN2 mechanism, where the amine nitrogen acts as the nucleophile, displacing the halide from the alkyl halide to form a quaternary ammonium (B1175870) salt. researchgate.net
Furthermore, the enamine structure itself is a powerful nucleophile. masterorganicchemistry.comwikipedia.org The π-donating ability of the nitrogen atom enhances the nucleophilicity of the α-carbon of the enamine system. masterorganicchemistry.com This allows for reactions with a variety of electrophiles at this carbon position, a type of reactivity extensively utilized in Stork enamine alkylation and acylation reactions. libretexts.orglibretexts.org
| Reactant | Electrophile | Product | Reaction Type |
| This compound | Methyl iodide | (E)-3-(trimethylammonio)-2-methylacrylate ethyl ester iodide | Quaternization |
| This compound | Benzyl bromide | (E)-3-(benzyl(dimethyl)ammonio)-2-methylacrylate ethyl ester bromide | Quaternization |
This table illustrates the nucleophilic reactivity of the tertiary amine moiety through hypothetical quaternization reactions.
Cycloaddition Reactions
The double bond in this compound can participate in cycloaddition reactions, serving as a 2π-electron component.
In a Diels-Alder reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring. wikipedia.orgmasterorganicchemistry.com The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. mychemblog.com In this compound, the ethyl ester group acts as an electron-withdrawing group, which can activate the double bond for a normal-electron-demand Diels-Alder reaction. masterorganicchemistry.com
Conversely, the electron-donating dimethylamino group can make the double bond electron-rich, suggesting the possibility of participating in inverse-electron-demand Diels-Alder reactions, where it would react with an electron-deficient diene. The stereochemistry of the substituents on the dienophile is retained in the product. mychemblog.com
| Diene | Dienophile | Product | Reaction Type |
| 1,3-Butadiene | This compound | Ethyl 4-(dimethylamino)-3-methylcyclohex-4-ene-1-carboxylate | Normal-electron-demand Diels-Alder |
| An electron-deficient diene (e.g., 2,3-dicyano-1,3-butadiene) | This compound | A substituted cyclohexene (B86901) derivative | Inverse-electron-demand Diels-Alder |
This table provides hypothetical examples of Diels-Alder reactions involving the title compound.
The carbon-carbon double bond of this compound can also undergo [3+2] cycloaddition reactions with 1,3-dipoles. 1,3-Dipolar cycloadditions are versatile reactions for the synthesis of five-membered heterocyclic rings. researchgate.net Examples of 1,3-dipoles that could potentially react with this substrate include nitrile oxides, azides, and diazomethane (B1218177) derivatives. The regioselectivity of such reactions would be influenced by the electronic and steric effects of the substituents on the double bond.
| 1,3-Dipole | Dipolarophile | Product |
| Phenyl azide | This compound | A triazoline derivative |
| Benzonitrile oxide | This compound | An isoxazoline (B3343090) derivative |
This table shows hypothetical 1,3-dipolar cycloaddition reactions.
Rearrangement Reactions
Based on the conducted literature search, there is no specific information available regarding rearrangement reactions involving this compound.
Olefin Metathesis and Cross-Coupling Reactions
The participation of this compound in olefin metathesis and cross-coupling reactions is not extensively documented in publicly available scientific literature. However, the reactivity of the compound can be inferred from the general behavior of analogous α,β-unsaturated esters and β-enamino esters.
Olefin Metathesis
Olefin metathesis is a powerful catalytic reaction involving the cleavage and reformation of carbon-carbon double bonds, typically catalyzed by ruthenium or molybdenum alkylidene complexes. While modern catalysts, such as Grubbs and Schrock catalysts, tolerate a wide range of functional groups, certain moieties can inhibit catalyst activity. nih.gov Amines, particularly tertiary amines like the dimethylamino group present in the title compound, can coordinate to the metal center of the catalyst, leading to catalyst deactivation or decomposition. This may explain the limited reports of its use in standard metathesis reactions. Often, a protection strategy for the amine group is required to achieve high yields in the cross-metathesis of amino alkenes. rsc.org
A related transformation, olefin-imine metathesis, has been reported using a cobalt catalyst for the reaction between enaminones and amidines. researchgate.net This suggests that under specific catalytic conditions, the enamine-like functionality of this compound could potentially engage in metathesis-type transformations, although this remains a subject for further research.
Cross-Coupling Reactions
Cross-coupling reactions are fundamental C-C and C-X bond-forming reactions in organic synthesis. The class of compounds to which this compound belongs, β-enamino esters, are known to participate in various cross-coupling reactions.
Notably, transition-metal-free cross-dehydrogenative coupling (CDC) reactions between β-enamino esters and ketones have been developed for the synthesis of tetrasubstituted pyrroles. acs.orgnih.gov In these reactions, an oxidant like silver carbonate is used to facilitate the formation of C-C and C-N bonds. acs.org Mechanistic studies on similar transformations, such as the silver-catalyzed oxidative cross-coupling and cyclization of β-enamino esters with terminal alkynes, suggest the involvement of radical intermediates. acs.org The enamino ester radical is generated and then participates in the cyclization process. acs.org These examples highlight the capacity of the β-enamino ester scaffold to undergo advanced coupling reactions, even if specific data for this compound is scarce.
| Reaction Type | Substrate Class | Key Findings & Reaction Conditions | Reference |
|---|---|---|---|
| Cross-Dehydrogenative Coupling | β-Enamino Esters & Ketones | Synthesis of tetrasubstituted pyrroles. Achieved using an oxidant (e.g., Silver Carbonate) without a transition metal catalyst. | acs.orgnih.gov |
| Oxidative Cross-Coupling/Cyclization | β-Enamino Esters & Terminal Alkynes | Proceeds via a radical mechanism catalyzed by Ag(I). The base and solvent play crucial roles in the reaction pathway. | acs.org |
| Olefin Metathesis | Amino Alkenes | Tertiary amines can inhibit standard Ru-based catalysts. Temporary amine protection via ammonium salt formation can lead to high yields. | rsc.org |
Hydrolysis and Side Reaction Pathways
Hydrolysis
The ester functionality in this compound is susceptible to hydrolysis, a reaction that is significantly influenced by the presence of the neighboring dimethylamino group. Detailed mechanistic studies on analogous compounds, such as poly[N,N-(dimethylamino)ethyl acrylate] (PDMAEA), reveal a self-catalyzed hydrolysis process. acs.orgrsc.org
The reaction can proceed through both acid- and base-catalyzed pathways. The tertiary amine is believed to participate intramolecularly, influencing the reaction rate. acs.org Under neutral or basic conditions, the hydrolysis of acrylate (B77674) esters with a dimethylamino group can be accelerated by the neighboring amine. The process can be further expedited by the carboxylic acid by-product, leading to an autocatalytic effect. rsc.org The rate of hydrolysis is strongly dependent on pH and temperature. acs.orgrsc.org For instance, studies on PDMAEA hydrolysis showed a distinct plateau at approximately 50-60% completion at pH 7, attributed to electrostatic repulsion between anionic carboxylate groups and the hydroxide (B78521) nucleophile. In contrast, under acidic conditions (pH 0.3), hydrolysis proceeded to a much higher conversion (88%). acs.org The cleavage of the core β-aminoacrylate bond is also highly pH-dependent, occurring more rapidly in acidic media. acs.org
| Compound/Polymer | pH Condition | Temperature (°C) | Key Observation | Reference |
|---|---|---|---|---|
| Poly[N,N-(dimethylamino)ethyl acrylate] (PDMAEA) | 7 | 22 | Hydrolysis plateaus at 50-60% due to electrostatic repulsion. | acs.org |
| Poly[N,N-(dimethylamino)ethyl acrylate] (PDMAEA) | 0.3 | 70 | Reached 88% hydrolysis after 8 days without a plateau. | acs.org |
| N,N′-(dimethylamino)ethyl acrylate (DMAEA) functionalized polymers | Neutral (in D₂O) | 25 vs. 50 | Hydrolysis rate is strongly dependent on and accelerated by increased temperature. | rsc.org |
| β-Aminoacrylate Hydrogels | 2.0 | RT | Fast erosion and complete solubilization of the material within 1 hour. | acs.org |
| β-Aminoacrylate Hydrogels | 7.4 | 37 | Slow, long-term degradation confirmed, demonstrating lability even at physiological pH. |
Side Reaction Pathways
Besides hydrolysis, other reaction pathways can occur. One significant side reaction for esters is transesterification , particularly in the presence of alcohols and a suitable catalyst.
Another potential side reaction is β-elimination . This type of reaction is common for compounds with an electron-withdrawing group (like the ester) and a leaving group on the β-carbon. While the dimethylamino group is not a classical leaving group, under certain basic conditions, elimination reactions involving related structures have been observed. researchgate.net The cleavage of β-aminoacrylate bonds can be a complex process that, depending on the pH, may lead to a mixture of products beyond simple hydrolysis, including the evolution of initially formed aldehydes or other side reactions. acs.org
Based on a comprehensive search of available scientific literature, there is insufficient information regarding the specific chemical compound "this compound" to generate the detailed article as outlined. The research findings required to thoroughly address its role as a versatile synthetic intermediate in heterocyclic synthesis and polymer chemistry are not present in the accessible literature.
Synthesis and functionalization of nitrogen-containing heterocycles (pyrroles, pyridines, quinolones).
Homopolymerization kinetics and mechanisms .
Copolymerization with diverse monomers , including controlled/living radical polymerization techniques such as RAFT and ATRP.
The available literature predominantly focuses on a different, more common isomer, 2-(dimethylamino)ethyl methacrylate (B99206) (DMAEMA), which has a distinct chemical structure and reactivity. Therefore, to maintain scientific accuracy and strictly adhere to the user's request to focus solely on "this compound," it is not possible to create the requested content.
Lack of Scientific Literature for "this compound" in Specified Applications
A thorough review of scientific literature and chemical databases reveals a significant lack of published research on the chemical compound This compound within the specific contexts requested. While this compound is identifiable as a distinct chemical entity, there is no available data concerning its use or investigation in the formation of block, graft, or statistical copolymers.
Furthermore, searches for its role as a synthetic intermediate in the synthesis of complex molecules or in the generation of novel functional materials did not yield any relevant research findings. The vast majority of published work in these areas focuses on a structurally related isomer, 2-(dimethylamino)ethyl methacrylate (DMAEMA) , which is a widely used monomer in polymer chemistry for creating a variety of functional materials.
Due to the absence of scientific literature on This compound for the specified topics, it is not possible to provide an article that adheres to the requested outline and quality standards of being informative and scientifically accurate. The required data on its application in copolymer architectures, complex molecule synthesis, and functional materials does not appear to be present in the public domain.
Advanced Analytical Methodologies and Spectroscopic Characterization
Elucidation of Reaction Intermediates and Products
The synthesis of Ethyl (E)-3-(dimethylamino)-2-methylacrylate would likely involve the formation of various intermediates. A suite of analytical methods would be essential to monitor the reaction progress and characterize the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment
NMR spectroscopy would be the primary tool for the unambiguous structural and stereochemical assignment of this compound.
¹H NMR (Proton NMR) would provide information about the number of different types of protons and their neighboring environments. The expected signals would include those for the ethyl group (a quartet and a triplet), the dimethylamino group (a singlet), the methyl group at the 2-position (a singlet or a doublet depending on coupling), and the vinylic proton. The coupling constant between the vinylic protons would be crucial in confirming the (E)-stereochemistry.
¹³C NMR (Carbon-13 NMR) would reveal the number of unique carbon atoms in the molecule, including the carbonyl carbon of the ester, the olefinic carbons, and the carbons of the ethyl, methyl, and dimethylamino groups.
¹H NMR Data Table (Predicted)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|
¹³C NMR Data Table (Predicted)
| Chemical Shift (ppm) | Assignment |
|---|
Mass Spectrometry Techniques (e.g., HRMS, MALDI-TOF MS) for Molecular Weight and Purity
Mass spectrometry is indispensable for determining the molecular weight and confirming the elemental composition of the target compound.
High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the elemental formula of this compound (C₈H₁₅NO₂).
Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would be suitable for generating ions of the compound for mass analysis. The fragmentation pattern observed in the mass spectrum could also offer structural information.
HRMS Data Table
| Ion | Calculated m/z | Measured m/z |
|---|
Infrared and Raman Spectroscopy for Functional Group Analysis
Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy would be used to identify the key functional groups present in the molecule.
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the C=O stretching of the α,β-unsaturated ester, the C=C stretching of the alkene, and the C-N stretching of the dimethylamino group.
Raman Spectroscopy: Raman spectroscopy would complement the IR data, particularly for the non-polar C=C bond, which often gives a strong Raman signal.
Key IR Absorption Bands (Predicted)
| Wavenumber (cm⁻¹) | Functional Group |
|---|
Chromatographic Separation Techniques
Chromatographic methods are essential for assessing the purity of this compound and for monitoring the progress of its synthesis.
Gas Chromatography (GC) for Purity and Reaction Monitoring
Gas chromatography, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), would be a powerful tool for purity assessment and reaction monitoring, provided the compound is sufficiently volatile and thermally stable. Different capillary columns with varying polarities could be used to achieve optimal separation from starting materials, intermediates, and byproducts.
GC Analysis Parameters
| Parameter | Value |
|---|---|
| Column | Data not available |
| Injector Temperature | Data not available |
| Oven Program | Data not available |
| Detector | Data not available |
| Retention Time | Data not available |
High-Performance Liquid Chromatography (HPLC) for Analysis and Purification
High-Performance Liquid Chromatography (HPLC) is a versatile technique for both the analysis and purification of this compound.
Analytical HPLC: Reversed-phase HPLC with a C18 or C8 column would likely be the method of choice. A mobile phase consisting of a mixture of water (often with a buffer or an acid additive like formic acid or trifluoroacetic acid to improve peak shape for the amine) and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be used. Detection could be achieved using a UV detector, as the α,β-unsaturated carbonyl system is a chromophore.
Preparative HPLC: For purification purposes, the analytical method could be scaled up to a preparative scale to isolate the compound in high purity.
HPLC Analysis Parameters
| Parameter | Value |
|---|---|
| Column | Data not available |
| Mobile Phase | Data not available |
| Flow Rate | Data not available |
| Detector Wavelength | Data not available |
| Retention Time | Data not available |
Computational Chemistry and Theoretical Studies
Electronic Structure and Reactivity Predictions
The electronic structure of a molecule is fundamental to its reactivity. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the distribution of electrons and predicting sites of chemical reactivity.
Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of Ethyl (E)-3-(dimethylamino)-2-methylacrylate, DFT calculations can be employed to explore potential reaction pathways, such as its involvement in Michael additions or other nucleophilic/electrophilic reactions.
Theoretical studies on similar Michael acceptors, like asymmetric divinylic compounds, have utilized DFT to understand regioselectivity. rsc.orgrsc.org For this compound, DFT calculations would typically involve optimizing the ground state geometry of the molecule and any relevant transition states and intermediates for a given reaction. The calculated energies of these structures allow for the determination of activation barriers and reaction enthalpies, providing a quantitative picture of the reaction kinetics and thermodynamics. For instance, in a Michael addition, DFT could elucidate the preferred site of nucleophilic attack and the stereochemical outcome of the reaction. mdpi.com
Molecular Orbital Analysis and Frontier Orbital Theory
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance in chemical reactions and are often referred to as the frontier orbitals. The energy and spatial distribution of these orbitals can predict a molecule's reactivity.
For this compound, the HOMO is expected to be localized on the electron-rich enamine moiety, specifically the nitrogen atom and the C=C double bond. This indicates that the molecule will act as a nucleophile at these sites. Conversely, the LUMO is likely to be centered on the acrylate (B77674) portion of the molecule, particularly the carbonyl group and the β-carbon of the double bond, making these sites susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.
Table 1: Illustrative Frontier Orbital Energies for a Related Enaminoacrylate System
| Orbital | Energy (eV) | Description |
| HOMO | -5.8 | Localized on the enamine nitrogen and the C=C bond, indicating nucleophilic character. |
| LUMO | -1.2 | Localized on the acrylate ester group, indicating electrophilic character at the β-carbon. |
| HOMO-LUMO Gap | 4.6 | Suggests moderate reactivity. |
Note: These values are illustrative and based on general principles of enaminoacrylates. Actual values for this compound would require specific calculations.
Conformational Analysis and Stereochemistry
The three-dimensional structure of a molecule, including its various conformations and stereoisomers, plays a crucial role in its physical and chemical properties.
Molecular Dynamics Simulations of Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. mdpi.comnih.gov An MD simulation of this compound, either in a solvent or in the presence of other reactants, would provide insights into its dynamic behavior and intermolecular interactions. These simulations can reveal preferred solvation structures, the dynamics of conformational changes, and the initial steps of molecular recognition before a chemical reaction. For example, an MD simulation could model the approach of a nucleophile to the acrylate system, highlighting the role of solvent molecules in mediating the interaction.
Energy Landscape Exploration for Stereoisomerism
This compound can exist in different conformations due to rotation around single bonds. The most significant rotations would be around the C-N bond and the C-C single bonds of the ethyl ester group. Computational methods can be used to explore the potential energy surface associated with these rotations to identify the most stable conformers.
Studies on similar compounds, such as methyl-2-cyano-3-dimethylaminoacrylate, have shown that the planarity of the enamine system is crucial for its stability, and different orientations of the ester group lead to various conformers with distinct energies. researchgate.net For this compound, the s-cis and s-trans conformations with respect to the C=C and C=O bonds are likely to be the most significant. The relative energies of these conformers can be calculated to predict their populations at a given temperature. The presence of the methyl group at the 2-position will introduce steric hindrance that influences the preferred conformations.
Table 2: Calculated Relative Energies of Conformers for a Substituted Aminoacrylate
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle(s) |
| EZa | 0.00 | O=C-C=C (s-cis), C-N-C=C (planar) |
| EEa | 1.25 | O=C-C=C (s-trans), C-N-C=C (planar) |
| Non-planar | > 5.0 | Significant deviation from planarity |
Note: Data extrapolated from studies on analogous systems. 'E' and 'Z' refer to the configuration around the C=C bond, and 'a' could denote the orientation of another part of the molecule. For the target molecule, which is specified as (E), we would be considering conformers arising from rotation around single bonds.
Mechanistic Insights from Quantum Chemical Calculations
Quantum chemical calculations are instrumental in providing a detailed, step-by-step understanding of reaction mechanisms. For reactions involving this compound, these calculations can map out the entire reaction coordinate, identifying transition states and intermediates.
For example, in a base-catalyzed Michael addition of a thiol to an acrylate, the mechanism involves the formation of a thiolate anion, its addition to the double bond to form an enolate intermediate, and subsequent protonation. encyclopedia.pub Quantum chemical calculations can model each of these steps, providing the geometries and energies of the species involved. This allows for the determination of the rate-limiting step and an understanding of how substituents, like the dimethylamino and methyl groups in the target molecule, affect the reaction rate and mechanism. Computational studies on the alkylation of chiral enamines have shown that the stereochemical outcome can be rationalized by analyzing the transition state structures. researchgate.net Similar approaches can be applied to understand the stereoselectivity of reactions involving this compound.
Prediction of Spectroscopic Properties
Computational chemistry provides a powerful lens for predicting and understanding the spectroscopic properties of molecules. Through methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), researchers can calculate spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and electronic (UV-Vis) absorption spectra. These theoretical predictions are invaluable for interpreting experimental data, assigning spectral features, and gaining insight into molecular structure and bonding.
Theoretical ¹H and ¹³C NMR Spectra
The prediction of NMR spectra is a common application of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method is frequently used to calculate the isotropic magnetic shielding constants of nuclei. These values can then be converted into chemical shifts (δ) by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS).
A hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for this compound, based on its known structure, is presented below. The exact values would require specific DFT calculations.
Predicted ¹H NMR Chemical Shifts for this compound
| Atom Number | Predicted Chemical Shift (ppm) |
| H (vinyl) | Value |
| H (ethyl CH₂) | Value |
| H (ethyl CH₃) | Value |
| H (N-methyl) | Value |
| H (C-methyl) | Value |
Predicted ¹³C NMR Chemical Shifts for this compound
| Atom Number | Predicted Chemical Shift (ppm) |
| C (carbonyl) | Value |
| C (α-carbon) | Value |
| C (β-carbon) | Value |
| C (ethyl CH₂) | Value |
| C (ethyl CH₃) | Value |
| C (N-methyl) | Value |
| C (C-methyl) | Value |
Note: The values in the tables are placeholders and would need to be populated by specific quantum chemical calculations.
Theoretical IR Spectrum
Computational methods can also predict the vibrational frequencies of a molecule, which correspond to the absorption bands observed in an IR spectrum. These calculations involve determining the second derivatives of the energy with respect to the atomic coordinates. The resulting frequencies are often scaled by an empirical factor to better match experimental data.
Key vibrational modes that would be predicted for this compound include:
C=O stretching: Associated with the ester carbonyl group.
C=C stretching: Corresponding to the carbon-carbon double bond of the acrylate backbone.
C-N stretching: From the dimethylamino group.
C-O stretching: Of the ester linkage.
C-H stretching and bending: From the methyl and ethyl groups.
Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| C=O stretch | Value |
| C=C stretch | Value |
| C-N stretch | Value |
| C-O stretch | Value |
Note: The values in the table are placeholders and would need to be populated by specific quantum chemical calculations.
Theoretical UV-Vis Spectrum
The electronic absorption spectrum in the ultraviolet-visible (UV-Vis) range can be predicted using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide information about the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption. For a molecule like this compound, the key electronic transitions would likely be of the π → π* and n → π* type, associated with the conjugated system.
Predicted Electronic Transitions for this compound
| Transition | Predicted λmax (nm) | Oscillator Strength (f) |
| π → π | Value | Value |
| n → π | Value | Value |
Note: The values in the table are placeholders and would need to be populated by specific quantum chemical calculations.
Future Directions and Emerging Research Avenues
Development of Novel Catalytic Systems for Transformations
The transformation of ethyl (E)-3-(dimethylamino)-2-methylacrylate can be significantly advanced through the development of innovative catalytic systems that offer enhanced efficiency, selectivity, and sustainability. Key areas of focus include organocatalysis, transition-metal-free approaches, and the use of light and electricity to drive chemical reactions.
Organocatalysis in Asymmetric Synthesis
Asymmetric organocatalysis has emerged as a powerful tool for the construction of chiral molecules, offering a green alternative to traditional metal-based catalysts. sciencevision.org For this compound, which possesses an electron-deficient double bond, organocatalytic asymmetric Michael additions represent a promising avenue for creating stereogenic centers. pageplace.dersc.org Chiral amines, such as proline derivatives, and hydrogen-bond donors like thioureas, are expected to be effective in catalyzing the addition of various nucleophiles to the β-position of the acrylate (B77674). sciencevision.org
The development of novel organocatalysts could enable highly enantioselective access to a range of valuable derivatives. For instance, the addition of carbon nucleophiles would lead to the formation of all-carbon quaternary stereocenters, a challenging yet highly desirable transformation in organic synthesis. acs.org Furthermore, hetero-Michael additions, involving oxygen, nitrogen, or sulfur nucleophiles, could be achieved with high enantiocontrol, providing access to a diverse array of chiral building blocks for the pharmaceutical and agrochemical industries. rsc.org
| Catalyst Type | Nucleophile | Potential Product | Expected Enantioselectivity (ee) |
| Chiral Secondary Amine (e.g., prolinol ether) | Aldehyde | γ-Keto-δ-amino ester | >95% |
| Chiral Thiourea | Nitroalkane | γ-Nitro-δ-amino ester | up to 99% |
| Chiral Phosphoric Acid | Indole | γ-Indolyl-δ-amino ester | >90% |
Transition Metal-Free Catalysis
The elimination of transition metals from catalytic cycles is a significant goal in green chemistry, as it mitigates concerns related to cost, toxicity, and environmental impact. For transformations involving this compound, transition-metal-free approaches offer a sustainable alternative. The enamine moiety within the molecule can be leveraged for various C-H functionalization reactions. acs.org For instance, reactions with aryldiazonium salts could proceed via a radical mechanism to introduce aryl groups at the α- or β-position without the need for a metal catalyst. acs.org
Moreover, the development of base- or acid-catalyzed transition-metal-free cross-coupling reactions could provide new avenues for C-C and C-heteroatom bond formation. organic-chemistry.orgorganic-chemistry.org These methods would rely on the intrinsic reactivity of the starting materials, activated by simple and abundant reagents, to achieve transformations that traditionally require precious metal catalysts.
Photoredox and Electrochemistry-Driven Reactions
Visible-light photoredox catalysis and electro-organic synthesis have revolutionized organic chemistry by providing mild and efficient methods for generating reactive intermediates. nih.govacs.org These techniques are particularly well-suited for the functionalization of electron-rich and electron-poor systems, making them highly relevant for this compound.
In the realm of photoredox catalysis, the enamine functionality could be oxidized to a radical cation, which can then participate in a variety of coupling reactions. nih.gov For example, the coupling of the photogenerated radical with carbon-centered radicals derived from alkyl halides or carboxylic acids could lead to the formation of new C-C bonds. rsc.org Similarly, the acrylate moiety can act as a radical acceptor in Giese-type additions. nih.gov The synergistic combination of photoredox catalysis with other catalytic modes, such as organocatalysis, could open up new possibilities for asymmetric transformations. nih.govacs.org
Electrochemistry offers a complementary approach for redox-neutral transformations. The anodic oxidation of the enamine could generate an iminium ion intermediate, which can be trapped by various nucleophiles. Conversely, cathodic reduction of the acrylate could generate a nucleophilic species capable of reacting with electrophiles. The ability to precisely control the electrode potential allows for high selectivity and functional group tolerance. mdpi.com
| Method | Reactant | Potential Transformation | Key Intermediate |
| Photoredox Catalysis | Alkyl Bromide | α-Alkylation | Enamine radical cation |
| Electro-organic Synthesis (Anodic) | Alcohol | α-Alkoxylation | Iminium ion |
| Photoredox/Nickel Dual Catalysis | Aryl Halide | β-Arylation | Acyl radical |
Integration into Continuous Flow Chemistry
Continuous flow chemistry has emerged as a transformative technology in the pharmaceutical and fine chemical industries, offering significant advantages in terms of safety, efficiency, and scalability over traditional batch processing. acs.orgaurigeneservices.comlonza.com The integration of reactions involving this compound into continuous flow systems is a promising future direction. rsc.orgeuropeanpharmaceuticalreview.comacs.org
The small reactor volumes and high surface-to-volume ratios in flow reactors allow for precise control over reaction parameters such as temperature and mixing, leading to improved yields and selectivities. contractpharma.comsterlingpharmasolutions.com This is particularly beneficial for highly exothermic reactions or reactions involving unstable intermediates. Furthermore, continuous flow enables the safe handling of hazardous reagents and the telescoping of multi-step sequences, where the output of one reactor is directly fed into the next, minimizing purification steps and reducing waste. researchgate.net The development of packed-bed reactors containing immobilized catalysts could further enhance the sustainability of these processes by allowing for catalyst recycling. contractpharma.com
Exploration of Bio-Inspired Transformations
Nature provides a rich source of inspiration for the development of novel and highly selective catalytic transformations. Biocatalysis, the use of enzymes or whole microorganisms, offers a green and efficient approach to asymmetric synthesis. elsevier.comnih.govresearchgate.net The application of biocatalytic methods to this compound could lead to the development of highly enantioselective transformations under mild conditions. semanticscholar.org
For instance, ene-reductases could be employed for the asymmetric reduction of the carbon-carbon double bond, yielding chiral β-amino acid derivatives. rsc.org Similarly, hydrolases could be used for the enantioselective hydrolysis of the ester group, providing access to chiral carboxylic acids. The directed evolution of enzymes could be used to tailor their activity and selectivity for specific transformations of this substrate, expanding the scope of accessible chiral products.
Computational Design and Predictive Modeling for New Reactions
Computational chemistry has become an indispensable tool in modern organic synthesis, enabling the prediction of reaction outcomes, the elucidation of reaction mechanisms, and the rational design of new catalysts. nih.govcomporgchem.commdpi.com For this compound, computational modeling can play a crucial role in accelerating the discovery of new reactions and optimizing existing ones.
Density functional theory (DFT) calculations can be used to model the transition states of potential reactions, providing insights into the factors that control reactivity and selectivity. comporgchem.com This information can be used to predict the feasibility of new transformations and to design catalysts with improved performance. For example, in silico screening of virtual libraries of organocatalysts could identify promising candidates for asymmetric Michael additions. researchgate.netacs.orgcore.ac.ukresearchgate.net Furthermore, computational fluid dynamics (CFD) can be employed to model and optimize the performance of continuous flow reactors for reactions involving this compound. acs.org
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for Ethyl (E)-3-(dimethylamino)-2-methylacrylate, and how can reaction conditions be optimized for yield and stereoselectivity?
- Methodological Answer : The compound can be synthesized via asymmetric catalytic reactions, such as Ru-catalyzed redox bicycloisomerization, as demonstrated in cyclopropanation studies of structurally related acrylates . Optimization involves adjusting catalyst loading, temperature, and solvent polarity. For stereoselectivity, chiral ligands or additives (e.g., Lewis acids) may enhance enantiomeric excess. Reaction monitoring via NMR or HPLC is critical to track intermediates and confirm stereochemistry .
Q. What spectroscopic techniques are most effective for characterizing the stereochemistry and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly - and -NMR, is essential for confirming the (E)-configuration and dimethylamino group placement . X-ray crystallography provides definitive stereochemical assignment, as seen in crystallographic studies of similar acrylate esters . High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy validate molecular weight and functional groups .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Refer to hazard classifications in safety data sheets (SDS) for analogous acrylates: use flame-resistant labware, chemical fume hoods, and personal protective equipment (PPE) including nitrile gloves and safety goggles . Emergency measures include immediate skin decontamination with water and medical consultation for inhalation exposure .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported enantiomeric excess (ee) for cyclopropanation reactions involving similar acrylate esters?
- Methodological Answer : Contradictions in ee values (e.g., 11% vs. higher reported values) may arise from reaction mechanism nuances (concerted vs. stepwise pathways) or catalyst-substrate mismatches . Systematic analysis via kinetic isotope effects (KIE) or computational modeling (DFT) can clarify transition states. Catalyst screening using Design of Experiments (DoE) may identify optimal ligand-metal combinations .
Q. In RAFT polymerization, how does the dimethylamino group influence polymerization kinetics and polymer properties?
- Methodological Answer : The dimethylamino group enhances chain transfer efficiency in RAFT due to its electron-donating nature, reducing polydispersity (<1.2) and enabling controlled polymer architectures . Kinetic studies via -NMR or gel permeation chromatography (GPC) track monomer conversion and molecular weight distribution. Post-polymerization modifications (e.g., quaternization) can tailor solubility or responsiveness .
Q. What computational strategies predict the reactivity of this compound in asymmetric catalysis?
- Methodological Answer : Density Functional Theory (DFT) models simulate transition states to predict regioselectivity and enantioselectivity. For example, steric and electronic descriptors (e.g., Fukui indices) correlate with experimental ee values in cyclopropanation . Machine learning algorithms trained on catalytic datasets can further optimize ligand design .
Q. How can side reactions during derivative synthesis be mitigated?
- Methodological Answer : Competing side reactions (e.g., Michael additions or ester hydrolysis) are minimized by controlling pH, temperature, and protecting group strategies (e.g., silylation of the acrylate group). Real-time monitoring via inline FTIR or LC-MS identifies byproducts early, enabling rapid parameter adjustment .
Data Contradiction Analysis
Q. Why do studies report varying yields for cyclopropanation reactions with acrylate esters?
- Methodological Answer : Yield discrepancies often stem from substrate purity, catalyst decomposition, or solvent effects. For example, impurities in the acrylate ester (e.g., Z-isomers) reduce stereospecificity . Reproducibility protocols, such as rigorous substrate purification (via column chromatography) and inert atmosphere conditions, improve consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
